molecular formula C19H23NO2 B258503 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide

Cat. No. B258503
M. Wt: 297.4 g/mol
InChI Key: KDRYQTVJZCJAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide, also known as PTBP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents. PTBP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory prostaglandins through the inhibition of the cyclooxygenase enzyme. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Biochemical and Physiological Effects
2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide has several advantages as a pharmacological agent for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. Additionally, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain.
However, there are also limitations to the use of 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of the cyclooxygenase enzyme, which could have important therapeutic applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide, as well as its potential toxicity and side effects. Finally, the development of new synthetic methods for 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide could lead to the production of more pure and potent compounds for use in laboratory experiments.

Synthesis Methods

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide can be synthesized through a multistep process involving the reaction of 2-phenoxybenzoic acid with 2,4,6-trimethylphenylamine. The resulting intermediate is then reacted with butanoyl chloride to yield 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide. The purity of the synthesized compound can be enhanced through recrystallization.

Scientific Research Applications

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide has been used in various scientific research studies due to its potential applications as a pharmacological agent. It has been studied for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, 2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide has been investigated for its potential use as an inhibitor of the cyclooxygenase enzyme, which is involved in the production of inflammatory prostaglandins.

properties

Product Name

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-phenoxy-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C19H23NO2/c1-5-17(22-16-9-7-6-8-10-16)19(21)20-18-14(3)11-13(2)12-15(18)4/h6-12,17H,5H2,1-4H3,(H,20,21)

InChI Key

KDRYQTVJZCJAMF-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC=C2

Origin of Product

United States

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